molecular formula C8H13NO4 B11834146 methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

Cat. No.: B11834146
M. Wt: 187.19 g/mol
InChI Key: FSJSHMNGTSGXQP-RNFRBKRXSA-N
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Description

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is an organic compound with significant interest in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the Keck allylation of methyl 3-[(tributylstannyl)methyl]but-3-enoate, followed by subsequent functional group transformations . The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and cyano groups, which can participate in different chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl groups.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and cyano groups play crucial roles in its reactivity and biological activity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Conclusion

This compound is a compound of significant interest due to its unique structure and versatile applications

Biological Activity

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article reviews its biological properties, synthesis methods, and potential therapeutic uses based on diverse research findings.

This compound is a chiral compound that serves as a key intermediate in the synthesis of various statins, which are widely used for cholesterol management. Its structural formula includes a cyano group and two hydroxyl groups that contribute to its biological activities.

Synthesis and Enzymatic Activity

Recent advancements in synthetic methodologies highlight the use of engineered ketoreductases for the enantioselective reduction of prochiral ketones to produce this compound. For instance, a study demonstrated that engineered ketoreductases could achieve over 99.5% enantiomeric excess in the conversion of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate to this compound within 6 hours at 40 °C . This efficiency is critical for large-scale production and underscores the importance of biocatalysis in pharmaceutical chemistry.

Biological Activity

The biological activity of this compound has been explored primarily in relation to its role as an intermediate in statin synthesis. Statins are known for their ability to inhibit HMG-CoA reductase, leading to reduced cholesterol synthesis and improved cardiovascular health. The compound's structural features facilitate its interaction with biological targets involved in lipid metabolism.

Table 1: Biological Activities of this compound

Activity Description
Cholesterol Lowering Acts as an intermediate in statin synthesis which inhibits cholesterol synthesis.
Antioxidant Potential May exhibit antioxidant properties due to hydroxyl groups; further studies needed.
Enzyme Inhibition Potentially inhibits enzymes involved in lipid metabolism; specific targets under investigation.

Case Studies and Research Findings

  • Statin Development : Research has shown that this compound is crucial in synthesizing atorvastatin and other statins. These compounds have been extensively studied for their efficacy in lowering LDL cholesterol levels and reducing cardiovascular disease risk .
  • Enzymatic Studies : A study reported that variants of ketoreductase enzymes exhibited significantly enhanced activity when catalyzing the reduction of substrates related to this compound. For example, a specific variant showed a tenfold increase in activity compared to the wild-type enzyme . This highlights the potential for optimizing enzymatic pathways to improve yields of biologically active compounds.

Future Directions

Research into this compound should focus on:

  • Mechanistic Studies : Understanding the specific mechanisms by which this compound interacts with biological targets could lead to novel therapeutic applications.
  • Toxicological Assessments : Evaluating the safety profile of this compound and its derivatives is essential for potential clinical use.
  • Expanded Applications : Beyond its role in statin synthesis, exploring other therapeutic areas where this compound may be beneficial could yield new insights into its utility.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

InChI

InChI=1S/C8H13NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h6-7,10-11H,2,4-5H2,1H3/t6-,7-/m1/s1

InChI Key

FSJSHMNGTSGXQP-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)C[C@@H](C[C@@H](CC#N)O)O

Canonical SMILES

COC(=O)CC(CC(CC#N)O)O

Origin of Product

United States

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